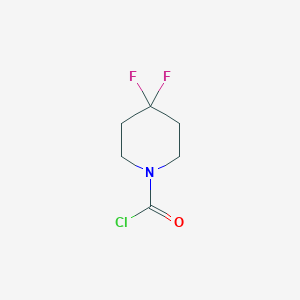

![molecular formula C11H15ClN2O2 B2859152 4-[(5-chloropyridin-2-yl)oxy]-N,N-dimethyloxolan-3-amine CAS No. 2202177-69-1](/img/structure/B2859152.png)

4-[(5-chloropyridin-2-yl)oxy]-N,N-dimethyloxolan-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

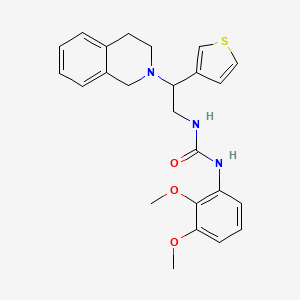

The compound “4-[(5-chloropyridin-2-yl)oxy]-N,N-dimethyloxolan-3-amine” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The pyridine ring is substituted at the 5-position with a chlorine atom and at the 2-position with an oxy group that is connected to a dimethylaminooxolane .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine ring, the chlorine atom, and the oxy and dimethylaminooxolane groups would all contribute to its overall structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyridine ring, the chlorine atom, and the oxy and dimethylaminooxolane groups. The pyridine ring is aromatic and relatively stable, but it can participate in electrophilic substitution reactions. The chlorine atom is a good leaving group, and the oxy and dimethylaminooxolane groups could potentially participate in various reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar oxy and dimethylaminooxolane groups could increase its solubility in polar solvents .Aplicaciones Científicas De Investigación

Chemical Synthesis and Catalysis

Research into oxiranes, similar in structure to the oxolane moiety in "4-[(5-chloropyridin-2-yl)oxy]-N,N-dimethyloxolan-3-amine," involves their reactions under various conditions. For instance, the reaction of 2,2-dimetyloxirane with carbon disulfide under high pressure illustrates a methodology for synthesizing sulfur-containing compounds, which could have implications in developing new materials or pharmaceuticals (Taguchi et al., 1988).

Molecular Complexes and Ligand Chemistry

Research on iron(III) complexes with pyridylbis(aminophenol) ligands, similar to the pyridinyl component of the target compound, demonstrates the importance of such structures in forming stable complexes with potential applications in catalysis, environmental chemistry, and as models for biological systems (Shakya et al., 2009).

Organic Synthesis and Reactions

Studies involving the synthesis of N-oxidines from trichloroisocyanuric acid using pyridine and tertiary amines outline methods for the oxidative modification of nitrogen-containing heterocycles, which could be relevant to the functionalization of "4-[(5-chloropyridin-2-yl)oxy]-N,N-dimethyloxolan-3-amine" for various research applications (Ping, 2003).

Heterocyclic Chemistry

The compound "3-Chloropyridin-2-amine," closely related to the chloropyridinyl component, has been studied for its ability to form hydrogen-bonding associations, highlighting the significance of such functionalities in developing pharmaceuticals or materials with specific molecular recognition properties (Hu et al., 2011).

Direcciones Futuras

Propiedades

IUPAC Name |

4-(5-chloropyridin-2-yl)oxy-N,N-dimethyloxolan-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O2/c1-14(2)9-6-15-7-10(9)16-11-4-3-8(12)5-13-11/h3-5,9-10H,6-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLWAJDBJGLBJJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1COCC1OC2=NC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(5-chloropyridin-2-yl)oxy]-N,N-dimethyloxolan-3-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(2-Thienyl)[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B2859071.png)

![4-((1-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one](/img/structure/B2859075.png)

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B2859078.png)

![2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-(1-phenylethyl)acetamide](/img/structure/B2859082.png)

![3-[(4-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde](/img/structure/B2859085.png)

![Methyl 1-(piperidin-3-yl)bicyclo[2.1.1]hexane-5-carboxylate hydrochloride](/img/structure/B2859086.png)

![2-{[1-[2-(cyclopropylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2859093.png)